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molecular formula C10H7Br2ClN2 B8684921 2,3-Bis(bromomethyl)-6-chloroquinoxaline

2,3-Bis(bromomethyl)-6-chloroquinoxaline

Cat. No. B8684921
M. Wt: 350.44 g/mol
InChI Key: FFBZVHUMCXCGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05118675

Procedure details

Following the procedure of Example 1, condensation of 1,4-dibromo-2,3-butanedione with 1,2-diamino-4-chlorobenzene yielded 2,3-bis(bromomethyl)-6-chloroquinoxaline, m.p. 149°-150° C.; 1H NMR (CDCl3, 400 MHz): δ4.89 and 4.90 (singlets, 4H, CH2), 7.74 (dd, J1 =8.9 Hz, J2 =2.3 Hz, 1H, H-7), 8.01 (d, J=8.9 Hz, 1H, H-8), 8.07 (d, J=2.3 Hz, 1H, H-5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](=O)[C:4](=O)[CH2:5][Br:6].[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:11]=1[NH2:17]>>[Br:1][CH2:2][C:3]1[C:4]([CH2:5][Br:6])=[N:17][C:11]2[C:10](=[CH:15][CH:14]=[C:13]([Cl:16])[CH:12]=2)[N:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(C(CBr)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)Cl)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC1=NC2=CC=C(C=C2N=C1CBr)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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